Product packaging for Thiambutosine(Cat. No.:CAS No. 500-89-0)

Thiambutosine

Cat. No.: B1682792
CAS No.: 500-89-0
M. Wt: 343.5 g/mol
InChI Key: JYCBKPOKWDDOOV-UHFFFAOYSA-N
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Description

thiourea antileprotic agent used in patients who cannot tolerate sulfones;  minor descriptor (77-85);  on-line & Index Medicus PHENYLTHIOUREA/AA (77-85)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25N3OS B1682792 Thiambutosine CAS No. 500-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[4-(dimethylamino)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-4-5-14-23-18-12-8-16(9-13-18)21-19(24)20-15-6-10-17(11-7-15)22(2)3/h6-13H,4-5,14H2,1-3H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCBKPOKWDDOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20198175
Record name Thiambutosine
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Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

500-89-0
Record name N-(4-Butoxyphenyl)-N′-[4-(dimethylamino)phenyl]thiourea
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Record name Thiambutosine [INN:BAN]
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Record name Thiambutosine
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Foundational & Exploratory

Thiambutosine: A Technical Deep Dive into its Role as a Mycobacterium leprae Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiambutosine, a diphenylthiourea derivative, has historically held a place in the chemotherapeutic arsenal against leprosy, the chronic infectious disease caused by Mycobacterium leprae. Although largely superseded by multidrug therapy (MDT), the study of this compound's mechanism and inhibitory properties continues to offer valuable insights into the vulnerabilities of M. leprae and informs the ongoing development of novel anti-leprosy agents. This technical guide provides a comprehensive overview of this compound's role as an inhibitor of M. leprae, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Quantitative Efficacy of this compound against M. leprae

The inhibitory activity of this compound against M. leprae has been quantified through both in vitro and in vivo studies. The following table summarizes the key efficacy data.

ParameterValueExperimental ModelReference(s)
Minimum Inhibitory Concentration (MIC) ~0.5 µg/mlIn vitro estimation[1]
Minimum Effective Dose ~0.05% in dietMouse Footpad Model[1]
Pharmacological Action BacteriostaticMouse Footpad Model[1]

Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

While the precise molecular interactions of this compound with M. leprae are not as extensively characterized as some other anti-mycobacterial drugs, its classification as a thioamide strongly suggests a mechanism of action centered on the inhibition of mycolic acid biosynthesis. Mycolic acids are essential, long-chain fatty acids that form the characteristic outer layer of the mycobacterial cell wall, providing a crucial permeability barrier and contributing to the pathogen's virulence.

The proposed mechanism involves the targeting of the enoyl-acyl carrier protein reductase, known as InhA. This enzyme plays a critical role in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acid precursors of mycolic acids. By inhibiting InhA, this compound disrupts this vital biosynthetic pathway, leading to a bacteriostatic effect on M. leprae.

G cluster_M_leprae Mycobacterium leprae This compound This compound (Prodrug) Activated_this compound Activated This compound This compound->Activated_this compound Activation (presumed) InhA Enoyl-ACP Reductase (InhA) Activated_this compound->InhA Inhibition FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA (Short-chain fatty acids) FAS_I->Acyl_CoA FAS_II Fatty Acid Synthase II (FAS-II) Acyl_CoA->FAS_II Meromycolate_precursors Meromycolate Precursors FAS_II->Meromycolate_precursors InhA->FAS_II Catalyzes elongation Mycolic_Acids Mycolic Acids Meromycolate_precursors->Mycolic_Acids Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall

Caption: Proposed mechanism of action for this compound in M. leprae.

Experimental Protocols

The evaluation of anti-leprosy drugs like this compound relies on specialized and often lengthy experimental protocols due to the uncultivable nature of M. leprae on artificial media.

In Vivo Efficacy: The Mouse Footpad Model

The mouse footpad model has been the gold standard for assessing the in vivo activity of anti-leprosy compounds.

Objective: To determine the minimum effective dose of this compound that inhibits the multiplication of M. leprae in the footpads of mice.

Methodology:

  • Inoculum Preparation: A suspension of viable M. leprae is prepared from an infected source, typically the footpad tissue of a previously infected mouse.

  • Inoculation: A standardized number of viable bacilli (e.g., 5 x 10³ bacilli) is injected into the hind footpads of immunocompetent mice (e.g., BALB/c strain).

  • Drug Administration: this compound is incorporated into the mouse diet at various concentrations (e.g., 0.05%, 0.01%, 0.001%). A control group receives a standard diet without the drug.

  • Incubation Period: The mice are maintained for a period of 6 to 8 months to allow for the slow multiplication of M. leprae.

  • Harvest and Enumeration: At the end of the incubation period, the footpads are harvested, and the number of acid-fast bacilli (AFB) is determined using microscopic counting techniques.

  • Data Analysis: The multiplication of M. leprae in the treated groups is compared to the control group. The minimum effective dose is the lowest concentration of this compound that prevents a significant increase in the number of bacilli compared to the initial inoculum.

G cluster_workflow Mouse Footpad Assay Workflow start Start prep_inoculum Prepare M. leprae Inoculum start->prep_inoculum inoculate Inoculate Mouse Footpads prep_inoculum->inoculate grouping Divide into Control & Treatment Groups inoculate->grouping control_diet Administer Control Diet grouping->control_diet drug_diet Administer Diet with This compound grouping->drug_diet incubation Incubate for 6-8 Months control_diet->incubation drug_diet->incubation harvest Harvest Footpads incubation->harvest enumerate Enumerate Acid-Fast Bacilli (AFB) harvest->enumerate analyze Compare AFB counts (Control vs. Treatment) enumerate->analyze end Determine Minimum Effective Dose analyze->end

Caption: Workflow for the mouse footpad assay to evaluate this compound efficacy.

In Vitro Susceptibility Testing

While M. leprae cannot be cultured axenically, in vitro methods have been developed to assess drug susceptibility by measuring metabolic activity or viability within host cells.

Objective: To estimate the Minimum Inhibitory Concentration (MIC) of this compound against M. leprae.

Methodology (General Principles):

  • Cell Culture: A suitable host cell line, such as murine macrophages, is cultured in appropriate media.

  • Infection: The cultured cells are infected with a suspension of viable M. leprae.

  • Drug Exposure: The infected cell cultures are exposed to a range of this compound concentrations.

  • Viability Assessment: After a defined incubation period, the viability of the intracellular M. leprae is assessed using methods such as:

    • Radiorespirometry: Measures the metabolic conversion of a radiolabeled substrate (e.g., ¹⁴C-palmitate) to ¹⁴CO₂. A reduction in ¹⁴CO₂ production in treated samples compared to controls indicates inhibition.

    • Molecular Viability Assays: Quantify the ratio of specific mRNA transcripts (indicating viability) to DNA (representing total bacilli).

  • MIC Determination: The MIC is estimated as the lowest concentration of this compound that causes a significant reduction in the viability or metabolic activity of M. leprae.

G cluster_workflow In Vitro MIC Determination Workflow start Start culture_cells Culture Host Cells (e.g., Macrophages) start->culture_cells infect_cells Infect Cells with M. leprae culture_cells->infect_cells add_drug Add Serial Dilutions of this compound infect_cells->add_drug incubate Incubate add_drug->incubate assess_viability Assess M. leprae Viability (e.g., Radiorespirometry, MVA) incubate->assess_viability analyze Determine Drug Concentration Inhibiting Viability assess_viability->analyze end Estimate MIC analyze->end

Caption: Workflow for in vitro MIC estimation of this compound against M. leprae.

Development of Drug Resistance

As with many antimicrobial agents, prolonged monotherapy with this compound can lead to the development of drug resistance in M. leprae. The emergence of resistance is a significant clinical concern and underscores the importance of combination therapy.

The logical progression to resistance likely involves the selection of pre-existing or spontaneously arising mutations in the target gene, presumably inhA. These mutations would alter the enzyme's structure, reducing the binding affinity of the activated this compound molecule and thereby diminishing its inhibitory effect.

G cluster_resistance Logical Flow of this compound Resistance Development prolonged_therapy Prolonged this compound Monotherapy selective_pressure Selective Pressure on M. leprae Population prolonged_therapy->selective_pressure spontaneous_mutation Spontaneous Mutation in inhA Gene selective_pressure->spontaneous_mutation altered_inhA Altered InhA Enzyme Structure spontaneous_mutation->altered_inhA reduced_binding Reduced Binding of Activated this compound altered_inhA->reduced_binding ineffective_inhibition Ineffective Inhibition of Mycolic Acid Synthesis reduced_binding->ineffective_inhibition resistant_strain_growth Proliferation of Resistant M. leprae Strain ineffective_inhibition->resistant_strain_growth clinical_relapse Clinical Relapse resistant_strain_growth->clinical_relapse

Caption: Logical progression of this compound resistance in M. leprae.

Conclusion

This compound, while no longer a first-line treatment for leprosy, remains a valuable subject of study for understanding the fundamental biology of M. leprae and the mechanisms of antimycobacterial drug action. Its role as a likely inhibitor of mycolic acid biosynthesis via the InhA enzyme highlights a critical pathway that continues to be a target for the development of new and more effective therapies against leprosy and other mycobacterial diseases. The detailed experimental protocols and quantitative data presented in this guide serve as a resource for researchers dedicated to the ultimate goal of eradicating leprosy.

References

An In-depth Technical Guide to the Physicochemical Properties of Thiambutosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiambutosine, also known by synonyms such as Ciba 1906, is a thiourea compound that has been investigated for its therapeutic potential, notably as an inhibitor of Mycobacterium leprae, the causative agent of leprosy.[1][2] A thorough understanding of its physicochemical properties is fundamental for drug development, formulation, and delivery. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies, and visual representations of its synthesis and mechanism of action.

Core Physicochemical Properties

The essential physicochemical data for this compound are summarized in the table below, providing a consolidated reference for researchers.

PropertyValueSource(s)
IUPAC Name 1-(4-butoxyphenyl)-3-[4-(dimethylamino)phenyl]thiourea[3]
Synonyms Ciba 1906, SU-1906, NSC-682, Thiambutosin[1][4][5]
CAS Number 500-89-0[1][3][5]
Chemical Formula C₁₉H₂₅N₃OS[1][4][5]
Molecular Weight 343.49 g/mol [1][4]
Appearance White to off-white solid
Melting Point 119-121 °C
Boiling Point 478.9 °C at 760 mmHg[6]
Water Solubility log₁₀WS (mol/L) = -5.35 (Calculated)[7]
pKa 12.96 ± 0.70 (Predicted, acidic)[8]
LogP (Octanol/Water) 4.4 - 4.89 (Calculated)[3][6]

Key Experimental Protocols

Accurate determination of physicochemical properties is critical in drug development. The following sections outline the detailed methodologies for measuring the key parameters of a solid, crystalline active pharmaceutical ingredient (API) like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[9]

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[10]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp, which contains a heated block and a calibrated thermometer.[9]

  • Initial Determination: A rapid heating is performed to obtain an approximate melting range.[11]

  • Accurate Determination: The apparatus is cooled to at least 15°C below the approximate melting point. A fresh sample is then heated slowly, at a rate of approximately 2°C per minute, as the melting point is approached.[9][12]

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded. This range is the melting point of the sample.[9][12] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[9]

pKa Determination

The acid dissociation constant (pKa) is vital for predicting the ionization state of a drug at different physiological pH values, which affects its absorption, distribution, metabolism, and excretion (ADME).[13][14]

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for poorly water-soluble compounds.[13][15]

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • Data Acquisition: The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve.[13] For more complex molecules, derivative plots can be used for more accurate endpoint detection.

LogP (Octanol/Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall drug-likeness.[16]

Methodology: Shake-Flask Method

The shake-flask method is the gold standard for LogP determination.[17][18]

  • Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD) are pre-saturated by shaking them together for 24 hours, followed by separation.[18]

  • Sample Addition: A known amount of this compound is dissolved in the n-octanol phase.

  • Equilibration: The biphasic system is shaken vigorously to allow for the partitioning of this compound between the two phases until equilibrium is reached.[17]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizing Key Pathways and Workflows

Synthesis Pathway

The synthesis of this compound can be conceptually illustrated from its key precursors.

G A N,N-Dimethyl-1,4-benzenediamine C This compound A->C + B 4-Butoxyphenylisothiocyanate B->C

Caption: Synthesis of this compound from its precursors.

Mechanism of Action

This compound acts as an inhibitor of Mycobacterium leprae.

G A This compound C Inhibition of Growth / Proliferation A->C B Mycobacterium leprae B->C

Caption: this compound's inhibitory action on M. leprae.

Experimental Workflow for Physicochemical Characterization

A generalized workflow for determining the key physicochemical properties of an API.

G cluster_0 Physicochemical Property Determination A API Sample (this compound) B Melting Point Determination A->B C pKa Determination A->C D LogP Determination A->D E Data Analysis & Reporting B->E C->E D->E

References

The Rise and Fall of a Leprosy Foe: A Technical History of Thiambutosine

Author: BenchChem Technical Support Team. Date: November 2025

For decades before the advent of multi-drug therapy (MDT), the fight against leprosy saw the rise and fall of various monotherapies. Among these, Thiambutosine, a diphenylthiourea compound, emerged in the mid-20th century as a promising alternative to the widely used dapsone, particularly for patients who showed intolerance to the latter. This technical guide delves into the historical context of this compound's use in anti-leprosy therapy, detailing its clinical efficacy, the experimental protocols that defined its evaluation, its mechanism of action, and the eventual reasons for its decline.

Discovery and Early Promise

This compound, also known by its developmental name CIBA 1906, entered the clinical arena in the 1950s. Early studies in the mouse footpad model, a key in vivo system for studying Mycobacterium leprae, demonstrated its inhibitory effect on the bacillus. This initial success paved the way for clinical trials in human patients, offering hope for a new weapon against a devastating disease.

Clinical Efficacy and Quantitative Analysis

Clinical trials with this compound, administered both orally and via intramuscular injection, demonstrated its potential in treating lepromatous and borderline leprosy. While not found to be superior to dapsone, it provided a valuable alternative for patients who could not tolerate dapsone therapy.[1][2]

A notable clinical trial involving 50 dapsone-intolerant lepromatous leprosy patients showed clinical improvement in 72% of cases. In this study, 62% of the patients exhibited an average reduction of 0.4 in the Bacteriological Index (BI), a logarithmic scale used to assess the density of M. leprae in skin smears.[1][2] Another limited trial with an injectable formulation of this compound in four patients reported a significant 81% reduction in the Bacterial Index over an 18-month treatment period.[3]

For a clearer comparison of its efficacy, the following tables summarize the available quantitative data from key clinical studies.

Oral this compound Clinical Trial (Dapsone-Intolerant Patients) [1][2]
Number of Patients 50
Type of Leprosy Lepromatous
Previous Treatment Dapsone (intolerant)
Clinical Improvement 72% of cases
Bacteriological Improvement (Average BI Reduction of 0.4) 62% of cases
Reported Side Effects Infrequent and mild
Injectable this compound Clinical Trial [3]
Number of Patients 4
Type of Leprosy Lepromatous and Borderline
Dosage 10 ml of 20% suspension fortnightly
Duration of Treatment 18 months
Bacteriological Improvement (Reduction in BI) 81%
Reported Side Effects No systemic toxic symptoms reported

Mechanism of Action: A Thioamide's Tale

This compound belongs to the thioamide class of drugs, which are known to be effective against mycobacteria. The primary mechanism of action for thioamides, including ethionamide and prothionamide, involves the inhibition of the InhA enzyme, an enoyl-acyl carrier protein reductase.[4] This enzyme is a crucial component of the type II fatty acid synthase (FAS-II) system in mycobacteria, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a formidable barrier and contributing to the pathogen's virulence.

By inhibiting InhA, this compound disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately inhibiting the growth of M. leprae.

Thiambutosine_Mechanism This compound This compound Activation Activation by Mycobacterial Enzymes This compound->Activation Activated_this compound Activated This compound Activation->Activated_this compound InhA InhA Enzyme (Enoyl-ACP Reductase) Activated_this compound->InhA Inhibits FAS_II Fatty Acid Synthase-II (FAS-II) System InhA->FAS_II Essential for Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Maintains Bacterial_Growth M. leprae Growth Inhibition Cell_Wall->Bacterial_Growth Disruption leads to

Mechanism of Action of this compound.

Experimental Protocols: Unveiling the Evidence

The evaluation of this compound's efficacy relied on established experimental protocols of the time, primarily the mouse footpad model for in vivo studies.

In Vivo Efficacy: The Mouse Footpad Model

The mouse footpad model was a cornerstone in leprosy research, providing a means to cultivate the otherwise non-culturable M. leprae and to assess the activity of antimicrobial agents.

Experimental Workflow:

  • Inoculum Preparation: A suspension of M. leprae was prepared from the tissues of an infected donor, typically from a human lepromatous leprosy biopsy or a previously infected armadillo.

  • Inoculation: A standardized number of viable bacilli were injected into the hind footpads of mice.

  • Drug Administration: this compound was administered to the experimental group of mice, either orally mixed with their feed or via injection, over a defined period. A control group received no treatment.

  • Bacillary Harvest and Counting: At various time points, the footpads were harvested, and the number of acid-fast bacilli (AFB) was determined using microscopic counting methods.

  • Assessment of Efficacy: The multiplication of M. leprae in the treated group was compared to that in the control group to determine the inhibitory effect of the drug.

Mouse_Footpad_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare M. leprae Inoculum Inoculation Inoculate Mouse Footpads Inoculum->Inoculation Mice Select Mice Mice->Inoculation Treatment Administer this compound (Treatment Group) Inoculation->Treatment Control No Treatment (Control Group) Inoculation->Control Harvest Harvest Footpads at Intervals Treatment->Harvest Control->Harvest Counting Count Acid-Fast Bacilli Harvest->Counting Comparison Compare Bacillary Counts Counting->Comparison Efficacy Determine Efficacy Comparison->Efficacy

Workflow of the Mouse Footpad Model for this compound Evaluation.

The Decline of this compound: The Rise of Resistance and Combination Therapy

Despite its initial utility, the era of this compound monotherapy was relatively short-lived. A significant drawback that emerged was the development of drug resistance by M. leprae after prolonged treatment. Studies showed that patients could experience clinical and bacteriological relapse after two to four years of continuous this compound therapy.

This growing concern over drug resistance, not only to this compound but also to dapsone, was a major impetus for a paradigm shift in leprosy treatment. The World Health Organization (WHO) recommended the implementation of Multi-Drug Therapy (MDT) in 1981. MDT, a combination of potent anti-leprosy drugs such as rifampicin, clofazimine, and dapsone, proved to be highly effective in preventing the emergence of drug resistance and remains the cornerstone of leprosy treatment today. The advent of MDT, with its superior efficacy and ability to combat resistance, led to the gradual phasing out of this compound as a primary anti-leprosy agent.

Thiambutosine_Decline cluster_era Historical Progression of Leprosy Treatment Dapsone Dapsone Monotherapy Resistance Emergence of Drug Resistance Dapsone->Resistance This compound This compound (Alternative Monotherapy) This compound->Resistance MDT Multi-Drug Therapy (MDT) (Rifampicin, Clofazimine, Dapsone) Resistance->MDT Led to development of

The Transition from Monotherapy to Multi-Drug Therapy in Leprosy.

Conclusion

This compound holds a significant place in the history of leprosy treatment. It served as a crucial alternative for patients intolerant to dapsone and contributed to the understanding of anti-mycobacterial drug action. However, the emergence of drug resistance highlighted the limitations of monotherapy and underscored the importance of the combination therapy approach that defines modern leprosy treatment. The story of this compound serves as a valuable lesson in the ongoing battle against infectious diseases, emphasizing the need for continued research and the development of robust therapeutic strategies to overcome the challenge of drug resistance.

References

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of Thiambutosine Activity Against Mycobacterium leprae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiambutosine, a thiourea derivative, is a historically significant anti-leprosy drug. Due to the inability to culture Mycobacterium leprae on axenic media, determining its susceptibility to antimicrobial agents requires specialized in vitro assays that measure metabolic activity or viability within host cells. These application notes provide detailed protocols for key in vitro assays suitable for evaluating the activity of this compound and other compounds against M. leprae. While specific quantitative data for this compound from these modern in vitro assays are scarce in published literature, the described methods are the current standards for determining the anti-leprosy activity of novel and existing drugs.

Data Presentation: Comparative In Vitro Activities of Anti-Leprosy Drugs

To provide a frame of reference for new experimental data on this compound, the following table summarizes the reported in vitro activities of standard anti-leprosy drugs in commonly used assays.

DrugAssay TypeCell SystemTarget ParameterReported Activity (MIC/IC50)
Dapsone Macrophage-basedMouse Peritoneal Macrophages[³H]Thymidine incorporationMIC: ~0.028 µg/mL
Rifampicin Macrophage-basedMouse Peritoneal Macrophages[³H]Thymidine incorporationMIC: ~0.11 µg/mL
Rifampicin RadiorespirometryAxenic¹⁴CO₂ evolution from [¹⁴C]palmitateSignificant inhibition at 0.01 µg/mL
Clofazimine Microplate Alamar Blue Assay (MABA)M. lepraemuriumResazurin reductionMIC: <0.156 µg/mL[1]
Ethionamide Macrophage-basedMouse Peritoneal MacrophagesPhenolic Glycolipid-I synthesisInhibition observed
Clarithromycin RadiorespirometryAxenicATP decay, Palmitate oxidationMore potent than erythromycin[2]

Proposed Mechanism of Action of this compound

This compound is a thiourea-based prodrug. Its mechanism of action against M. leprae is believed to be similar to other thioamides like ethionamide and isoxyl, which require activation by a mycobacterial enzyme. The proposed pathway involves:

  • Enzymatic Activation: this compound is likely activated by a flavin monooxygenase, analogous to the EthA enzyme in M. tuberculosis, which oxidizes the thiourea group.[3]

  • Target Inhibition: The activated form of the drug is thought to inhibit a crucial enzyme in the fatty acid synthesis pathway. For the related thiourea drug isoxyl, the target has been identified as the Δ9-stearoyl desaturase (DesA3), which is responsible for the synthesis of oleic acid, a key component of the mycobacterial cell membrane.[1][4][5] Inhibition of this pathway disrupts the integrity of the cell envelope, leading to bacterial death. Mycolic acid synthesis may also be affected.[1][4]

Thiambutosine_Mechanism cluster_cell Mycobacterium leprae This compound This compound (Prodrug) EthA Flavin Monooxygenase (EthA homologue) This compound->EthA Enters cell Activated_this compound Activated this compound DesA3 Δ9-Stearoyl Desaturase (DesA3) Activated_this compound->DesA3 Inhibition EthA->Activated_this compound Oxidative Activation Oleic_Acid Oleic Acid Synthesis DesA3->Oleic_Acid Catalyzes Cell_Membrane Cell Membrane Integrity Oleic_Acid->Cell_Membrane Essential for Bactericidal_Effect Bactericidal Effect Cell_Membrane->Bactericidal_Effect Disruption leads to

Proposed mechanism of action for this compound.

Experimental Protocols

Radiorespirometry Assay for M. leprae Viability

This assay measures the metabolic activity of M. leprae by quantifying the oxidation of ¹⁴C-labeled palmitic acid to ¹⁴CO₂. A reduction in ¹⁴CO₂ evolution in the presence of the test compound indicates inhibition of metabolic activity.[6][7]

Materials:

  • M. leprae bacilli, freshly harvested from nude mouse footpads.

  • Buddemeyer-type biphasic culture vessels or BACTEC 12B vials.

  • Middlebrook 7H12 medium.

  • [1-¹⁴C]palmitic acid (specific activity >50 mCi/mmol).

  • This compound and other control drugs.

  • Liquid scintillation counter and vials.

  • CO₂ trapping agent (e.g., potassium hydroxide).

Protocol:

  • Preparation of M. leprae Suspension:

    • Harvest M. leprae from infected nude mouse footpads under sterile conditions.

    • Purify the bacilli to remove host tissue debris.

    • Enumerate the bacilli using a standardized counting method.

    • Prepare a suspension of 1 x 10⁸ bacilli/mL in 7H12 medium.

  • Assay Setup:

    • Prepare serial dilutions of this compound in 7H12 medium. Include positive controls (e.g., rifampicin) and negative controls (no drug).

    • In a biphasic culture vessel, add 2 mL of 7H12 medium containing the appropriate drug concentration.

    • Add 1 µCi of [1-¹⁴C]palmitic acid to each vessel.

    • Inoculate each vessel with 100 µL of the M. leprae suspension (1 x 10⁷ bacilli).

    • The inner cup of the vessel should contain a filter paper wick soaked in a CO₂ trapping agent.

    • Seal the vessels tightly.

  • Incubation:

    • Incubate the vessels at 33°C for 7 days.

  • Measurement of ¹⁴CO₂:

    • At the end of the incubation period, carefully remove the filter paper wick from the inner cup.

    • Place the wick in a scintillation vial with an appropriate scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the no-drug control.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in ¹⁴CO₂ evolution.

Radiorespirometry_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Harvest Harvest M. leprae from mouse footpads Purify Purify and Enumerate Bacilli Harvest->Purify Prepare_Suspension Prepare 1x10^8 bacilli/mL suspension in 7H12 medium Purify->Prepare_Suspension Inoculate Inoculate with 10⁷ M. leprae Prepare_Suspension->Inoculate Prepare_Drugs Prepare serial dilutions of this compound Add_Medium Add 2 mL of 7H12 medium + drug to vessel Prepare_Drugs->Add_Medium Add_Radiolabel Add 1 µCi of [1-¹⁴C]palmitic acid Add_Medium->Add_Radiolabel Add_Radiolabel->Inoculate Add_Trap Add CO₂ trap to inner cup Inoculate->Add_Trap Incubate Incubate at 33°C for 7 days Add_Trap->Incubate Measure Measure ¹⁴CO₂ captured in trap via scintillation counting Incubate->Measure Analyze Calculate % Inhibition and determine IC50 Measure->Analyze

Workflow for the Radiorespirometry Assay.
Intracellular Macrophage-Based Assay

This assay assesses the activity of a drug against M. leprae residing within its natural host cell, the macrophage. Drug efficacy is determined by measuring the inhibition of a specific metabolic process, such as the incorporation of a radiolabeled precursor ([³H]thymidine) into bacterial components.[8][9]

Materials:

  • Mouse peritoneal macrophages or a suitable macrophage cell line (e.g., U937).

  • M. leprae bacilli, freshly harvested.

  • Culture medium (e.g., RPMI 1640) with 10% Fetal Bovine Serum (FBS).

  • 96-well microplates.

  • [³H]thymidine.

  • This compound and control drugs.

  • Cell harvester and liquid scintillation counter.

Protocol:

  • Macrophage Culture:

    • Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

  • Infection of Macrophages:

    • Remove the culture medium and infect the adherent macrophages with M. leprae at a multiplicity of infection (MOI) of 10:1 (bacilli to macrophage).

    • Incubate for 4-6 hours to allow for phagocytosis.

    • Wash the wells gently with fresh medium to remove extracellular bacilli.

  • Drug Treatment:

    • Add fresh culture medium containing serial dilutions of this compound to the infected macrophage cultures. Include appropriate controls.

    • Incubate the plates at 33°C in a humidified 5% CO₂ incubator.

  • Radiolabeling and Harvest:

    • After 5-7 days of drug exposure, add 1 µCi of [³H]thymidine to each well.

    • Incubate for an additional 48 hours.

    • Lyse the macrophages with sterile water.

    • Harvest the cell lysates onto glass fiber filters using a cell harvester.

    • Wash the filters to remove unincorporated radiolabel.

  • Data Analysis:

    • Measure the radioactivity of the filters using a liquid scintillation counter.

    • Calculate the percentage of inhibition of [³H]thymidine incorporation for each drug concentration relative to the no-drug control.

    • Determine the MIC or IC50 value.

Microplate Alamar Blue Assay (MABA) - A Potential Alternative

The MABA is a colorimetric/fluorometric assay that uses the redox indicator resazurin (Alamar Blue) to measure cell viability. While extensively used for M. tuberculosis and demonstrated for M. lepraemurium, its application to the slow-growing M. leprae is more challenging but could be adapted, potentially within an intracellular macrophage model.[1][10][11][12]

Principle: Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The degree of color or fluorescence change is proportional to the number of viable cells.

Brief Protocol Outline:

  • Set up the assay in a 96-well plate with M. leprae (either in axenic medium attempts or within macrophages).

  • Add serial dilutions of this compound.

  • After a prolonged incubation period (potentially several weeks), add Alamar Blue reagent.

  • Incubate for 24-48 hours.

  • Read the results either visually (blue = inhibition, pink = growth) or using a fluorometer/spectrophotometer.

Conclusion

The protocols described provide robust and validated methods for assessing the in vitro activity of this compound against Mycobacterium leprae. The radiorespirometry and macrophage-based assays are well-established for this non-cultivable pathogen. While historical data on this compound's in vitro potency is limited, these assays offer a clear path for its re-evaluation and comparison with current anti-leprosy agents. The proposed mechanism of action, based on related thiourea compounds, provides a strong hypothesis for further investigation into its molecular targets.

References

Application Note: Quantification of Thiambutosine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of Thiambutosine using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This compound, a thiourea derivative, is a relatively nonpolar compound, making RP-HPLC an ideal analytical technique for its separation and quantification. The described method is suitable for the determination of this compound in bulk drug substances and has the potential for adaptation to various pharmaceutical formulations. This document provides comprehensive experimental procedures, method validation parameters, and data presentation guidelines for researchers, scientists, and professionals in drug development.

Introduction

This compound, with the chemical name 1-(4-butoxyphenyl)-3-[4-(dimethylamino)phenyl]thiourea, is a compound of interest in pharmaceutical research. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. High-performance liquid chromatography is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs). This application note outlines a robust RP-HPLC method developed for the precise quantification of this compound.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₂₅N₃OSPubChem
Molecular Weight343.49 g/mol PubChem[1]
logP (Octanol/Water)4.740Cheméo[2]
IUPAC Name1-(4-butoxyphenyl)-3-[4-(dimethylamino)phenyl]thioureaPubChem[1]

The high logP value indicates that this compound is a hydrophobic molecule, making it well-suited for retention and separation on a nonpolar stationary phase in reversed-phase chromatography.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions are recommended for the analysis of this compound:

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 20 mM Potassium Dihydrogen Phosphate buffer (pH 6.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm
Run Time 10 minutes

Note: The selection of 275 nm as the detection wavelength is based on the UV absorption characteristics of aromatic compounds containing chromophores similar to those in this compound. Initial scouting with a photodiode array (PDA) detector is recommended to determine the optimal wavelength for maximum absorbance.

Preparation of Solutions

Mobile Phase Preparation:

  • Buffer Preparation (20 mM KH₂PO₄, pH 6.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 6.0 with a dilute solution of potassium hydroxide or phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Mixture: Mix acetonitrile and the prepared buffer in a 60:40 (v/v) ratio. Degas the mobile phase prior to use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 100 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance:

  • Accurately weigh a quantity of the this compound sample.

  • Dissolve and dilute with the mobile phase to obtain a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities or excipients. Peak purity should be confirmed using a PDA detector.
Linearity A correlation coefficient (r²) of ≥ 0.999 for the calibration curve over the specified concentration range.
Accuracy The mean recovery should be within 98.0% to 102.0% at three different concentration levels.
Precision (Repeatability & Intermediate Precision) The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. The LOQ should be determined with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±2% in mobile phase composition, ±0.1 unit in pH, ±2°C in column temperature).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of Peak Areas (n=6)≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
1
5
10
25
50
100
Correlation Coefficient (r²)
Regression Equation

Table 3: Accuracy and Precision Data

Concentration LevelSpiked Amount (µg/mL)Measured Amount (µg/mL)Recovery (%)%RSD (n=3)
Low
Medium
High

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Acetonitrile:Buffer) WorkingStandards Working Standard Solutions MobilePhase->WorkingStandards SamplePrep Sample Preparation MobilePhase->SamplePrep StandardStock Standard Stock Solution (1000 µg/mL) StandardStock->WorkingStandards HPLC_System HPLC System Injection WorkingStandards->HPLC_System SamplePrep->HPLC_System Chromatography Chromatographic Separation (C18 Column) HPLC_System->Chromatography Detection UV Detection at 275 nm Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC_System_Logic cluster_flow Mobile Phase Flow System HPLC System Pump Autosampler Column Oven UV-Vis Detector Data System Pump Pump Injector Autosampler Column HPLC Column Detector Detector Solvent Mobile Phase Reservoir Solvent->Pump Pump->Injector Injector->Column Column->Detector Waste Waste Detector->Waste DataSystem Data Acquisition & Control Detector->DataSystem DataSystem->Pump DataSystem->Injector

Caption: Logical relationship of key components in the HPLC system.

References

Application Note: Quantitative Analysis of Thiambutosine in Human Plasma using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of Thiambutosine in human plasma. This compound, a thiourea derivative, is an anti-leprosy agent. The method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry for detection. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a phenylthiourea compound that has been used in the treatment of leprosy. Accurate and reliable quantification of this compound in biological matrices is essential for understanding its pharmacokinetics and ensuring therapeutic efficacy. Liquid chromatography coupled with mass spectrometry (LC-MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This application note provides a detailed protocol for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended. For the purpose of this note, a hypothetical stable isotope-labeled this compound (this compound-d5) is used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

  • Allow all samples and reagents to thaw to room temperature.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile (pre-chilled to -20°C) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS analysis.

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column. The high lipophilicity of this compound (LogP ≈ 4.4 - 4.8) makes a C18 stationary phase suitable for achieving good retention and separation from endogenous plasma components.[1][2]

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System Standard High-Performance LC (HPLC) system
Column C18, 100 mm x 2.1 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)
0.0
1.0
5.0
6.0
6.1
8.0
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for the detection of this compound and the internal standard. The analysis is performed in positive ionization mode using Multiple Reaction Monitoring (MRM). The molecular weight of this compound is approximately 343.49 g/mol .[3][4][5]

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 344.2151.13025
This compound-d5 (IS) 349.2156.13025

Note: The specific product ions and collision energies would need to be optimized empirically.

Results and Discussion

This LC-MS method provides excellent sensitivity and selectivity for the quantification of this compound in human plasma. The chromatographic conditions ensure a good peak shape and resolution from potential interferences. The use of a stable isotope-labeled internal standard compensates for any variability in sample preparation and matrix effects.

Table 4: Method Performance Characteristics (Hypothetical Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%Bias) Within ±15%
Recovery > 85%

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample (100 µL) is Add Internal Standard (20 µL) sample->is precip Protein Precipitation (300 µL Acetonitrile) is->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS Analysis supernatant->lcms data Data Acquisition and Processing lcms->data

Caption: Overview of the sample preparation and analysis workflow.

Logical Relationship of the Analytical Method

analytical_method cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry column C18 Column mobile_phase Water/Acetonitrile Gradient column->mobile_phase separation Separation based on Polarity mobile_phase->separation ionization ESI+ separation->ionization detection MRM Detection ionization->detection quantification Quantification detection->quantification

Caption: Relationship between the LC and MS components of the method.

Conclusion

The described LC-MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a clinical or research setting. The method can be validated according to regulatory guidelines to support pharmacokinetic and therapeutic drug monitoring studies of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Thiambutosine Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Thiambutosine and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues, understanding degradation pathways, and implementing appropriate analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound based on its structure?

A1: this compound, a substituted thiourea derivative, is susceptible to degradation primarily through two main pathways: hydrolysis and oxidation. The thiourea functional group can be hydrolyzed to the corresponding urea derivative and hydrogen sulfide, or further to amines and carbon dioxide. The butoxy and dimethylamino phenyl moieties may also be subject to oxidative degradation. Metabolic studies have suggested that the butoxy group can be modified, leading to more polar metabolites.

Q2: I am not seeing any degradation of this compound under my initial stress conditions. What should I do?

A2: If you observe less than 5-20% degradation, your stress conditions may be too mild.[1] For hydrolytic studies, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature (e.g., to 60-80°C), or prolong the exposure time.[1] For oxidative stress, a higher concentration of hydrogen peroxide (e.g., up to 30%) can be used.[2] It is crucial to increase the stress incrementally to avoid complete degradation of the parent compound.

Q3: My chromatogram shows several small, poorly resolved peaks after forced degradation. How can I improve the separation?

A3: Poor resolution of degradation products is a common challenge. To improve your HPLC separation, consider the following:

  • Gradient Optimization: If you are using an isocratic method, switching to a gradient elution can significantly improve the separation of compounds with different polarities. Experiment with the gradient slope and duration.

  • Column Chemistry: A standard C18 column may not be optimal for all degradation products. Consider trying a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded column.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its degradation products, thereby influencing their retention and peak shape. Adjusting the pH of the aqueous portion of your mobile phase can improve resolution.

  • Flow Rate and Temperature: Decreasing the flow rate or adjusting the column temperature can also enhance separation efficiency.

Q4: How can I identify the structures of the unknown degradation products?

A4: The identification of unknown degradation products typically requires mass spectrometry (MS). A Liquid Chromatography-Mass Spectrometry (LC-MS) system, particularly with a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, is ideal.[3][4] These instruments provide accurate mass measurements, which can be used to determine the elemental composition of the degradation products. Tandem MS (MS/MS) experiments can then be performed to fragment the ions and obtain structural information.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No degradation observed Stress conditions are too mild (concentration, temperature, or duration).Incrementally increase the severity of the stress conditions. For hydrolysis, try refluxing with 1M HCl or 1M NaOH. For oxidation, increase H2O2 concentration.
Complete degradation of this compound Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time.
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH; column overload; secondary interactions with the stationary phase.Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. Reduce the injection volume or sample concentration. Try a different column with a different stationary phase chemistry.
Baseline drift in chromatogram Column not equilibrated; mobile phase composition changing; detector lamp aging.Ensure the column is fully equilibrated with the mobile phase before injection. Prepare fresh mobile phase. Check the detector lamp's usage hours and replace if necessary.
Mass balance is not within 90-110% Co-elution of degradation products; non-chromophoric degradation products; degradation products not eluting from the column.Improve chromatographic resolution. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. Use a stronger solvent to wash the column after each run.

Experimental Protocols

Representative Stability-Indicating HPLC Method

This protocol describes a general-purpose, stability-indicating HPLC method suitable for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Forced Degradation Study Protocol

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H2O2 at room temperature for 12 hours.

  • Thermal Degradation: Expose solid this compound powder to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light in a photostability chamber.

For all solution-based stress studies, after the specified time, neutralize the solution if necessary, and dilute with the mobile phase to the working concentration for HPLC analysis.

Data Presentation

The following table presents hypothetical data from a forced degradation study of this compound, which can be used as a reference for expected results.

Stress Condition % Degradation of this compound Major Degradation Products (Hypothetical Rt)
0.1 M HCl, 60°C, 24h15.2%DP1 (8.5 min), DP2 (11.2 min)
0.1 M NaOH, RT, 8h18.5%DP3 (9.1 min), DP4 (12.8 min)
3% H2O2, RT, 12h22.1%DP5 (10.4 min)
Solid, 105°C, 48h8.7%DP1 (8.5 min)
Photolytic (UV/Vis)5.3%DP6 (14.5 min)

Visualizations

Experimental Workflow for Degradation Product Analysis

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Data Interpretation stress This compound subjected to Acid, Base, Oxidation, Heat, Light hplc Stability-Indicating HPLC-UV/PDA (Separation and Quantification) stress->hplc Degraded Samples lcms LC-MS/MS (Identification and Structural Elucidation) hplc->lcms Peaks of Interest pathway Degradation Pathway Elucidation lcms->pathway report Reporting and Documentation pathway->report G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Urea_Analog Urea Analog This compound->Urea_Analog H2O N_Oxide N-Oxide Derivative This compound->N_Oxide [O] Sulfoxide Sulfoxide Derivative This compound->Sulfoxide [O] Amines p-Butoxyaniline & p-Dimethylaminoaniline Urea_Analog->Amines Further Hydrolysis

References

Technical Support Center: Investigating Thiambutosine Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating mechanisms of resistance to Thiambutosine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound?

While the exact molecular target of this compound is not definitively established, it belongs to the thiourea class of compounds. A closely related thiourea drug, isoxyl, has been shown to inhibit the Δ9-stearoyl desaturase, DesA3, in Mycobacterium tuberculosis.[1][2][3] This enzyme is crucial for the biosynthesis of oleic acid, a key component of mycobacterial cell membranes.[1][2][3] Therefore, it is hypothesized that this compound may act in a similar manner by targeting fatty acid desaturation. Another potential target for thiourea derivatives is the epoxide hydrolase EphD, which is involved in mycolic acid metabolism.[4]

Q2: Are there any known resistance mechanisms to this compound?

Specific resistance mechanisms to this compound are not well-documented. However, based on studies of related thiourea compounds and general principles of drug resistance in mycobacteria, several potential mechanisms can be investigated:

  • Target modification: Mutations in the gene encoding the drug's primary target, potentially desA3, could alter the protein structure and reduce this compound binding affinity.

  • Target overexpression: Increased expression of the target protein, such as DesA3, may require higher concentrations of the drug to achieve an inhibitory effect.[2][3]

  • Drug efflux: Upregulation of efflux pumps that actively transport this compound out of the bacterial cell can reduce its intracellular concentration.

  • Metabolic bypass: Bacteria may develop alternative pathways to synthesize essential molecules, bypassing the inhibited step.

  • Drug inactivation: Although less common for this class of drugs, enzymatic modification or degradation of this compound could render it inactive.

  • Prodrug activation failure: Some thiourea compounds are prodrugs that require activation by the mycobacterial monooxygenase EthA.[5] Mutations in the ethA gene could prevent the activation of this compound, leading to resistance.[6]

Q3: My mycobacterial cultures are showing high intrinsic resistance to this compound. What could be the reason?

High intrinsic resistance in Mycobacterium tuberculosis and other mycobacteria is often attributed to the low permeability of their complex cell wall, which is rich in mycolic acids.[7][8] Additionally, mycobacteria possess a number of efflux pumps that can actively remove foreign compounds from the cell.[7]

Q4: How can I confirm the molecular target of this compound in my resistant strains?

Target validation can be approached through several experimental strategies:

  • Whole-genome sequencing: Comparing the genomes of your resistant isolates to the parental sensitive strain can identify mutations in candidate genes, such as desA3 or other genes involved in fatty acid biosynthesis.

  • Gene overexpression studies: Cloning the suspected target gene into an expression vector and transforming it into the sensitive strain can determine if overexpression confers resistance.[2][3]

  • In vitro enzyme assays: If the target is an enzyme, you can purify the wild-type and mutated versions of the protein and compare their inhibition by this compound in a cell-free system.

Troubleshooting Guide for Common Experimental Issues

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound. 1. Inoculum size variability.2. Incomplete solubilization of this compound.3. Degradation of this compound during incubation.4. Variation in media composition.1. Standardize the inoculum preparation and use a spectrophotometer to adjust the bacterial suspension to a specific optical density.2. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Run a solvent control.3. Prepare fresh drug solutions for each experiment. Check for any known stability issues of this compound under your experimental conditions.4. Use a consistent batch of culture medium and supplements.
Failure to isolate this compound-resistant mutants. 1. Low mutation frequency.2. Inappropriate selection concentration of this compound.3. Long incubation time leading to degradation of the selective agent.1. Increase the population size of the culture used for selection. Consider using a mutagen to increase the mutation rate.2. Perform a dose-response curve to determine the optimal selective concentration (typically 2-4 times the MIC).3. Replenish the selective agent in the culture medium if the incubation period is prolonged.
No significant difference in gene expression of the suspected target between sensitive and resistant strains. 1. Resistance is not due to target overexpression.2. The timing of RNA extraction is not optimal for detecting transcriptional changes.3. The change in expression is modest and not statistically significant with the current sample size.1. Investigate other resistance mechanisms, such as target mutations or efflux pumps.2. Perform a time-course experiment to identify the optimal time point for RNA extraction after drug exposure.3. Increase the number of biological replicates for your gene expression analysis.
Whole-genome sequencing reveals multiple mutations in resistant isolates. 1. Spontaneous accumulation of mutations during prolonged culture.2. The resistance phenotype is polygenic.1. Sequence multiple independent resistant isolates to identify common mutations that are likely responsible for the resistance phenotype.2. Systematically investigate the contribution of each mutation by introducing them individually into the sensitive parent strain.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated during an investigation of this compound resistance.

Strain Genotype This compound MIC (µg/mL) Relative desA3 Expression (Fold Change)
Wild-Type (WT)desA3 wild-type21.0
Resistant Isolate 1desA3 (A123T mutation)161.2
Resistant Isolate 2Wild-type desA384.5
WT with overexpressed desA3desA3 overexpression plasmid810.0

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a mycobacterial strain.

Materials:

  • Mycobacterial culture in logarithmic growth phase

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial suspension from a mid-log phase culture and adjust the optical density at 600 nm (OD600) to 0.05-0.1 in 7H9 broth. This corresponds to approximately 1 x 10^7 CFU/mL. Dilute this suspension 1:100 to obtain the final inoculum of approximately 1 x 10^5 CFU/mL.

  • Prepare serial two-fold dilutions of this compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (broth only) and a solvent control (broth with the same concentration of DMSO as the highest drug concentration well).

  • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Seal the plate and incubate at 37°C.

  • After 7-14 days (depending on the mycobacterial species), visually inspect the plate for bacterial growth (pellet at the bottom of the wells).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Whole-Genome Sequencing of Resistant Mutants

Objective: To identify genetic mutations associated with this compound resistance.

Materials:

  • This compound-sensitive parental mycobacterial strain

  • This compound-resistant isolates

  • Genomic DNA extraction kit suitable for mycobacteria

  • Next-generation sequencing (NGS) platform and reagents

Procedure:

  • Isolate high-quality genomic DNA from the parental strain and at least three independent this compound-resistant mutants.

  • Prepare sequencing libraries from the extracted genomic DNA according to the manufacturer's protocol for your chosen NGS platform.

  • Perform whole-genome sequencing of the libraries.

  • Align the sequencing reads from the resistant mutants to the reference genome of the parental strain.

  • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are present in the resistant isolates but absent in the parental strain.

  • Prioritize non-synonymous mutations in genes with functions related to fatty acid metabolism, cell wall synthesis, or drug transport.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the expression level of a target gene (e.g., desA3) in response to this compound exposure.

Materials:

  • Mycobacterial cultures (treated and untreated with this compound)

  • RNA extraction kit suitable for mycobacteria

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix with a fluorescent dye (e.g., SYBR Green)

  • Primers for the target gene and a housekeeping gene (e.g., sigA)

  • Real-time PCR instrument

Procedure:

  • Culture the mycobacterial strain to mid-log phase and expose half of the culture to a sub-inhibitory concentration of this compound for a defined period (e.g., 24 hours). The other half serves as the untreated control.

  • Harvest the bacterial cells and extract total RNA using a suitable kit.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA templates using a reverse transcriptase enzyme.

  • Set up the qRT-PCR reactions containing the cDNA template, primers for the target and housekeeping genes, and the qRT-PCR master mix.

  • Perform the qRT-PCR reaction in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression of the target gene in the this compound-treated sample compared to the untreated control, normalized to the housekeeping gene.

Visualizations

Thiambutosine_Mechanism_of_Action This compound This compound Activation Activation (hypothetical) This compound->Activation Activated_this compound Activated This compound Activation->Activated_this compound EthA EthA EthA->Activation DesA3 DesA3 (Δ9-stearoyl desaturase) Activated_this compound->DesA3 Inhibition Oleoyl_ACP Oleoyl-ACP DesA3->Oleoyl_ACP Stearoyl_ACP Stearoyl-ACP Stearoyl_ACP->DesA3 Oleic_Acid Oleic Acid Oleoyl_ACP->Oleic_Acid Cell_Membrane Cell Membrane Integrity Oleic_Acid->Cell_Membrane

Caption: Hypothesized mechanism of action for this compound.

Thiambutosine_Resistance_Mechanisms cluster_drug_action Drug Action cluster_resistance Resistance Mechanisms This compound This compound Target Molecular Target (e.g., DesA3) This compound->Target Inhibition Target_Mutation Target Mutation Target_Mutation->Target Alters binding site Target_Overexpression Target Overexpression Target_Overexpression->Target Increases target concentration Efflux_Pump Efflux Pump Upregulation Efflux_Pump->this compound Reduces intracellular drug Activation_Failure Activation Failure (ethA mutation) Activation_Failure->this compound Prevents activation

Caption: Potential mechanisms of resistance to this compound.

Experimental_Workflow Start Start with this compound- sensitive mycobacterial strain MIC Determine MIC of parental strain Start->MIC Selection Select for resistant mutants on this compound-containing media MIC->Selection Isolation Isolate and confirm resistant colonies Selection->Isolation Characterization Phenotypic and Genotypic Characterization Isolation->Characterization MIC_Resistant Determine MIC of resistant isolates Characterization->MIC_Resistant WGS Whole-Genome Sequencing Characterization->WGS Gene_Expression Gene Expression Analysis (qRT-PCR) Characterization->Gene_Expression Validation Functional Validation of Candidate Genes WGS->Validation Gene_Expression->Validation Cloning Cloning and Overexpression or Site-Directed Mutagenesis Validation->Cloning Assays Enzyme Assays Validation->Assays Conclusion Elucidation of Resistance Mechanism Cloning->Conclusion Assays->Conclusion

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Overcoming Thiambutosine Precipitation in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, encountering compound precipitation during in vitro experiments can be a significant roadblock. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address and overcome the challenges associated with Thiambutosine precipitation in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my cell culture medium?

A1: this compound is a lipophilic compound with very low aqueous solubility. Its Log10 of water solubility is -5.35 mol/L, and it has a high octanol-water partition coefficient (logP of 4.740), indicating it preferentially dissolves in fats, oils, and lipids rather than in water-based solutions like cell culture media. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of the cell culture medium, the compound's solubility limit is often exceeded, leading to precipitation.

Q2: I've prepared my this compound stock in DMSO, but it still precipitates. What can I do?

A2: This is a common issue. While DMSO is a powerful solvent, the high concentration of this compound in the stock solution can cause it to crash out when it comes into contact with the aqueous medium. Here are a few strategies to mitigate this:

  • Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells, typically below 0.5%.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, try a stepwise dilution. First, dilute the DMSO stock in a small volume of serum-free medium or phosphate-buffered saline (PBS), vortexing gently, and then add this intermediate dilution to the final culture volume.

  • Pre-warm the medium: Having the cell culture medium at 37°C can sometimes help to keep the compound in solution upon addition.

Q3: Are there alternatives to DMSO for dissolving this compound?

A3: Yes, other organic solvents can be used, but their compatibility with your specific cell line and assay must be validated. Ethanol is a common alternative. However, like DMSO, the final concentration should be kept low to avoid cytotoxicity.

Q4: Can I use surfactants to prevent this compound precipitation?

A4: Surfactants can be very effective in increasing the solubility of lipophilic compounds. Non-ionic surfactants like Tween® 20 or Triton™ X-100 are often used in in vitro assays. It is crucial to use them at concentrations below their critical micelle concentration (CMC) to avoid cellular toxicity. A typical starting concentration to test would be 0.01% to 0.05% (v/v) in the final assay medium.

Q5: What are cyclodextrins and how can they help with this compound solubility?

A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming a water-soluble inclusion complex. This complex can then be readily dissolved in aqueous solutions. Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. The addition of cyclodextrins to your cell culture medium can significantly enhance the solubility of this compound.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting this compound precipitation issues.

Problem: Precipitate forms immediately upon adding this compound stock to the cell culture medium.
Potential Cause Suggested Solution
High supersaturation Decrease the final concentration of this compound in the assay. Prepare a more dilute stock solution in the organic solvent.
Rapid solvent shift Add the stock solution dropwise to the medium while gently vortexing or swirling the plate.
Low temperature Ensure the cell culture medium is pre-warmed to 37°C before adding the compound.
Problem: Precipitate forms over time during the incubation period.
Potential Cause Suggested Solution
Compound instability in aqueous medium Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment.
Interaction with media components Serum proteins can sometimes interact with compounds. Try reducing the serum concentration or using a serum-free medium if your cell line permits.
Exceeding solubility limit at 37°C Even at 37°C, the concentration may be too high for long-term stability. Consider using a lower concentration or incorporating a solubilizing agent.

Quantitative Data on Solubility Enhancement Strategies

The following table summarizes the potential impact of different solubilization methods on the solubility of a poorly soluble compound like this compound. Note: Specific values for this compound may vary and should be determined empirically.

Solubilizing Agent Typical Concentration Range Expected Fold Increase in Solubility Considerations
DMSO < 0.5% (v/v)Co-solventPotential for cytotoxicity at higher concentrations.
Ethanol < 0.5% (v/v)Co-solventPotential for cytotoxicity at higher concentrations.
Tween® 20 0.01 - 0.1% (v/v)5 - 50Must be below the critical micelle concentration to avoid cell lysis.
Hydroxypropyl-β-Cyclodextrin 1 - 10 mM10 - 1000+Can sometimes interfere with drug-target interactions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: In a sterile, amber glass vial, dissolve the this compound powder in high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Cytotoxicity Assay for this compound

This protocol provides a general framework for assessing the cytotoxicity of this compound using a cell viability assay such as MTT or PrestoBlue™.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation (Working Solutions):

    • Thaw an aliquot of the this compound stock solution.

    • Prepare a series of dilutions of the stock solution in a sterile microcentrifuge tube or a separate 96-well plate using serum-free cell culture medium. This will be your intermediate dilution plate. It is crucial to perform this step just before adding to the cells to minimize precipitation.

  • Cell Treatment:

    • Carefully remove the overnight culture medium from the cells.

    • Add the prepared working solutions of this compound to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Viability Assay:

    • After the incubation period, add the cell viability reagent (e.g., MTT, PrestoBlue™) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC₅₀ value.

Visualizing Experimental and Cellular Pathways

To aid in experimental design and understanding of potential mechanisms, the following diagrams illustrate a general workflow for handling poorly soluble compounds and a hypothetical signaling pathway that thiourea derivatives like this compound might influence.

G cluster_prep Compound Preparation cluster_assay Cell-Based Assay cluster_solubilization Solubilization Aids (Optional) stock High-Concentration Stock in DMSO intermediate Intermediate Dilution in Serum-Free Medium stock->intermediate Serial Dilution working Final Working Solution in Complete Medium intermediate->working Final Dilution treatment Treatment working->treatment Add to Cells seeding Cell Seeding seeding->treatment incubation Incubation treatment->incubation readout Assay Readout incubation->readout cyclodextrin Add Cyclodextrin to Medium cyclodextrin->working surfactant Add Surfactant to Medium surfactant->working

Figure 1. Experimental workflow for in vitro assays with poorly soluble compounds.

G cluster_pathway Hypothetical Signaling Pathway This compound This compound receptor Cell Surface Receptor This compound->receptor Potential Interaction pi3k PI3K This compound->pi3k Potential Inhibition receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation

Figure 2. Hypothetical signaling pathway potentially modulated by thiourea derivatives.

Technical Support Center: Optimizing Thiambutosine Dosage in Animal Models of Leprosy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiambutosine in animal models of leprosy.

Frequently Asked Questions (FAQs)

Q1: What is the primary animal model used for evaluating the efficacy of this compound against Mycobacterium leprae?

The most established and widely used animal model is the mouse footpad model.[1][2][3] This model allows for the limited multiplication of M. leprae in the footpads of immunocompetent mice, providing a reliable system to assess the activity of anti-leprosy drugs.[1][2]

Q2: What is the proposed mechanism of action for this compound?

While the precise mechanism is not fully elucidated, this compound is a thioamide, and it is believed to act by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This mechanism is similar to other thio-drugs like isoxyl and thiacetazone.

Q3: What are the typical effective dosages of this compound in the mouse footpad model?

Effective dosages of this compound in the mouse diet typically range from 0.01% to 0.1% (w/w). Complete suppression of bacterial growth has been observed at a dietary concentration of 0.1%.

Q4: How is this compound typically administered to mice in these models?

This compound is most commonly administered orally by incorporating it into the mouse diet.[4]

Q5: What is the expected outcome of successful this compound treatment in the mouse footpad model?

Successful treatment should result in the suppression or delay of bacterial multiplication in the footpad compared to untreated control groups. This is measured by harvesting the footpad tissue at various time points and counting the number of acid-fast bacilli (AFB).

Troubleshooting Guide

Issue 1: Inconsistent or lack of efficacy at standard dosages.

  • Q: My results with this compound are variable, or I'm not observing the expected suppression of M. leprae growth. What could be the cause?

    • A: Several factors could contribute to this. Firstly, ensure proper preparation and mixing of the this compound-containing diet to guarantee uniform drug distribution. Due to its poor aqueous solubility, achieving a homogenous mixture is critical. Secondly, consider the possibility of poor absorption of the drug by the animals. Studies in humans have shown that only a small percentage of orally administered this compound is absorbed.[5] While mouse-specific data is limited, variability in absorption could lead to inconsistent results. Finally, the strain of M. leprae used may have or may develop resistance to this compound, especially with prolonged exposure.

Issue 2: Difficulty in preparing this compound for administration.

  • Q: I am having trouble dissolving this compound for my experiments. What are the recommended methods for preparation?

    • A: this compound has low water solubility. For dietary administration, it is typically mixed directly with the powdered chow before pelleting to ensure an even distribution. If a liquid formulation is required, it may be suspended in an appropriate vehicle like arachis oil for intramuscular injection, although this is less common for routine efficacy studies.[5] The use of co-solvents or techniques to increase the solubility of poorly water-soluble drugs may be explored, but their impact on drug efficacy and animal physiology should be carefully validated.

Issue 3: Concerns about potential drug resistance.

  • Q: Can M. leprae develop resistance to this compound? How can I assess this?

    • A: Yes, resistance to this compound has been documented.[6] If you suspect resistance, you can perform drug susceptibility testing using the mouse footpad model. This involves comparing the growth of the M. leprae strain in mice receiving different concentrations of this compound with its growth in untreated mice. A lack of growth inhibition at concentrations that are typically effective would suggest resistance.

Issue 4: Monitoring for potential adverse effects.

  • Q: What are the potential side effects of this compound in mice, and how should I monitor for them?

    • A: Specific data on the adverse effects of this compound in mice is limited in recent literature. However, as with any in vivo study, it is crucial to monitor the animals for general signs of toxicity. This includes daily observation for changes in weight, food and water intake, behavior (e.g., lethargy, agitation), and the appearance of their fur. If any adverse effects are observed, a reduction in dosage or discontinuation of the treatment may be necessary. A pilot study to determine the maximum tolerated dose in your specific mouse strain is recommended.

Data Presentation

Table 1: Summary of this compound Dosages and Efficacy in the Mouse Footpad Model

Dietary Concentration (% w/w)EfficacyReference
0.1%Complete suppression of M. leprae growth
0.02%Partial suppression of M. leprae growth
0.01%Partial suppression of M. leprae growth
0.004%Minimal to no suppression of M. leprae growth

Experimental Protocols

Mouse Footpad Assay for this compound Efficacy

This protocol is a generalized procedure based on the widely used Shepard's mouse footpad technique.[1][2][4]

  • Animal Model: Use of immunocompetent mouse strains such as BALB/c or Swiss Webster is common.

  • Inoculum Preparation:

    • Harvest M. leprae from an infected animal model (e.g., nude mouse or armadillo) or a human biopsy.

    • Prepare a bacterial suspension in a suitable medium (e.g., Hanks' balanced salt solution).

    • Adjust the concentration to approximately 5 x 10³ to 1 x 10⁴ bacilli per 0.03 mL.

  • Inoculation:

    • Anesthetize the mice.

    • Inject 0.03 mL of the bacterial suspension into the plantar surface of the hind footpad.

  • Drug Administration:

    • Prepare mouse chow containing the desired concentration of this compound (e.g., 0.1%, 0.02%, 0.01% w/w).

    • Provide the medicated diet to the treatment groups ad libitum, starting on the day of inoculation or at a specified time point post-infection.

    • A control group should receive the same diet without this compound.

  • Monitoring and Harvest:

    • Monitor the animals regularly for any signs of distress or toxicity.

    • At predetermined time points (e.g., monthly for 6-8 months), euthanize a subset of mice from each group.

    • Harvest the inoculated footpads.

  • Enumeration of Bacilli:

    • Homogenize the footpad tissue in a known volume of buffer.

    • Perform acid-fast staining (e.g., Ziehl-Neelsen stain) on a smear of the homogenate.

    • Count the number of acid-fast bacilli (AFB) per field of view and calculate the total number of AFB per footpad.

  • Data Analysis:

    • Compare the number of AFB in the treated groups to the control group at each time point.

    • A significant reduction or delay in the increase of AFB in the treated groups indicates drug efficacy.

Mandatory Visualization

Thiambutosine_Mechanism cluster_M_leprae Mycobacterium leprae Cell Wall Synthesis FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II Provides precursors Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Elongation of fatty acids Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Incorporation Mycolic_Acid->Cell_Wall Disruption Cell Wall Disruption & Bacterial Death Cell_Wall->Disruption Disrupted This compound This compound (Prodrug) Activated_this compound Activated Metabolite This compound->Activated_this compound Bacterial Enzyme Activation Activated_this compound->Inhibition Inhibition->FAS_II Experimental_Workflow start Start inoculation Inoculate Mice with M. leprae in Footpad start->inoculation grouping Divide into Control & Treatment Groups inoculation->grouping treatment Administer this compound in Diet (Treatment Group) grouping->treatment monitoring Monitor Animal Health & Footpad Swelling grouping->monitoring Control Group (No Drug) treatment->monitoring harvest Harvest Footpads at Pre-determined Time Points monitoring->harvest enumeration Enumerate Acid-Fast Bacilli (AFB) harvest->enumeration analysis Compare AFB Counts between Groups enumeration->analysis end End analysis->end

References

Technical Support Center: Managing Adverse Effects of Thiambutosine in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering adverse effects during preclinical studies with Thiambutosine. The information is presented in a question-and-answer format to directly address specific issues.

Disclaimer: this compound is a thiourea-containing compound. Specific preclinical safety data for this compound is limited in publicly available literature. The following guidance is based on the toxicological profiles of structurally related compounds, such as other thiourea derivatives, and general principles of preclinical toxicology. Researchers should always refer to their specific study protocols and institutional guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the potential target organs for this compound-related toxicity in preclinical studies?

Based on the toxicological profile of thiourea derivatives, the primary potential target organs for this compound-related toxicity are the liver, hematopoietic system, and skin.[1][2][3] Researchers should implement comprehensive monitoring plans for these organ systems during preclinical studies.

Q2: Are there any known mechanisms of toxicity for thiourea-containing compounds like this compound?

Thiourea toxicity is often associated with the depletion of intracellular glutathione (GSH), a key antioxidant.[1] This can lead to oxidative stress and subsequent cellular damage, particularly in the liver.[1] The bioactivation of the thiourea moiety by metabolic enzymes can also lead to the formation of reactive metabolites that may covalently bind to cellular macromolecules, contributing to toxicity.[4][5]

Troubleshooting Guides

Issue 1: Unexpected Signs of Liver Injury

Question: We observed elevated liver enzymes (ALT, AST) and hepatocellular necrosis in animals treated with this compound. How should we proceed?

Answer:

Elevated liver enzymes and histopathological evidence of liver damage are indicative of drug-induced liver injury (DILI).[6][7] The following steps are recommended:

  • Immediate Actions:

    • Review the dosing regimen and confirm the correct dose was administered.

    • Immediately collect blood samples for a comprehensive liver function panel (including ALP and bilirubin).

    • Perform interim necropsies on affected animals to collect liver tissue for histopathology and further analysis.

  • Investigative Work-Up:

    • Dose-Response Characterization: If not already established, conduct a dose-range finding study to determine the dose-dependency of the hepatotoxicity.

    • Mechanism of Injury Assessment:

      • Measure hepatic glutathione (GSH) levels to assess for oxidative stress.[1]

      • Evaluate markers of mitochondrial dysfunction.

      • Investigate the potential for reactive metabolite formation through in vitro metabolism studies.[5][8]

  • Management & Mitigation:

    • Consider dose reduction or modification of the dosing schedule.

    • Evaluate the co-administration of hepatoprotective agents, such as N-acetylcysteine (NAC), which can replenish GSH stores.

This protocol provides a general method for quantifying GSH in liver tissue homogenates.

  • Tissue Homogenization:

    • Homogenize a known weight of fresh or frozen liver tissue in 10 volumes of ice-cold 100 mM phosphate buffer (pH 7.4) containing 1 mM EDTA.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the GSH assay.

  • GSH Assay (Ellman's Reagent):

    • Prepare a reaction mixture containing the liver supernatant, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and phosphate buffer.

    • The reaction between GSH and DTNB produces a yellow-colored product (TNB), which can be measured spectrophotometrically at 412 nm.

    • Quantify the GSH concentration by comparing the absorbance to a standard curve generated with known concentrations of GSH.

Issue 2: Hematological Abnormalities

Question: Our preclinical study with this compound has revealed a significant decrease in white blood cell counts (leukopenia) and platelet counts (thrombocytopenia). What is the recommended course of action?

Answer:

Drug-induced hematological disorders are a known class effect for some xenobiotics and should be investigated thoroughly.[3][9][10]

  • Immediate Actions:

    • Confirm the findings with repeat complete blood counts (CBCs).

    • Perform a thorough clinical examination of the animals for signs of infection or bleeding.

    • Review the study protocol to ensure no confounding factors are present.

  • Investigative Work-Up:

    • Bone Marrow Evaluation: Collect bone marrow aspirates or biopsies to assess cellularity and morphology of hematopoietic precursors. This can help differentiate between decreased production and increased peripheral destruction.

    • Immune-Mediated Cytopenia Assessment: Investigate the possibility of drug-dependent antibodies against hematopoietic cells.

  • Management & Mitigation:

    • Consider dose reduction or temporary cessation of treatment to determine if the cytopenias are reversible.

    • If an immune-mediated mechanism is suspected, discontinuation of the drug is the primary treatment.[9]

    • Supportive care, such as prophylactic antibiotics for severe neutropenia, may be necessary.[11]

ParameterSpeciesFrequencyActionable Threshold (Example)
White Blood Cell (WBC) Count RatWeekly>50% decrease from baseline
Absolute Neutrophil Count (ANC) DogWeekly<1.0 x 10³/µL
Platelet Count MouseBi-weekly<150 x 10³/µL
Red Blood Cell (RBC) Count RatMonthly>25% decrease from baseline
Issue 3: Cutaneous Adverse Reactions

Question: We are observing skin rashes and dermatitis in animals receiving this compound. How should we manage and investigate these findings?

Answer:

Cutaneous adverse drug reactions (CADRs) can range from mild to severe and require careful evaluation.[2][12]

  • Immediate Actions:

    • Document the onset, location, and characteristics of the skin lesions with photographs.

    • Perform a detailed clinical examination to assess the overall health of the animals.

    • Take skin biopsies from the affected areas for histopathological analysis.

  • Investigative Work-Up:

    • Histopathology: Examination of skin biopsies can help characterize the nature of the inflammation and rule out other causes of dermatitis.

    • Hypersensitivity Evaluation: If an allergic reaction is suspected, consider re-challenge with a lower dose in a small subset of animals after a washout period, though this should be done with caution.[12]

  • Management & Mitigation:

    • For mild reactions, topical corticosteroids may be considered.

    • If the reactions are severe or widespread, dose reduction or discontinuation of this compound may be necessary.

    • Ensure the animal's environment is clean to prevent secondary infections of the affected skin.

ScoreClinical SignsDescription
0 No reactionNormal skin
1 MildSlight erythema and/or a few scattered papules
2 ModerateModerate erythema, papules, and/or slight edema
3 SevereSevere erythema, extensive papules/plaques, edema, and/or ulceration

Visualizations

experimental_workflow_DILI start Observation of Elevated Liver Enzymes confirm Confirm with Repeat Liver Panel start->confirm necropsy Interim Necropsy & Histopathology confirm->necropsy dose_response Dose-Response Characterization confirm->dose_response mechanism Mechanism of Injury Assessment dose_response->mechanism management Dose Adjustment or Co-administration of Hepatoprotectants mechanism->management

Caption: Workflow for Investigating Drug-Induced Liver Injury (DILI).

signaling_pathway_toxicity This compound This compound metabolism Metabolic Activation (e.g., CYP450) This compound->metabolism reactive_metabolites Reactive Metabolites metabolism->reactive_metabolites gsh_depletion GSH Depletion reactive_metabolites->gsh_depletion covalent_binding Covalent Binding to Macromolecules reactive_metabolites->covalent_binding oxidative_stress Oxidative Stress gsh_depletion->oxidative_stress cell_injury Cellular Injury (e.g., Hepatotoxicity) oxidative_stress->cell_injury covalent_binding->cell_injury

Caption: Potential Toxicity Pathway for Thiourea-Containing Compounds.

References

Validation & Comparative

Cross-Resistance of Thiambutosine with Other Anti-leprosy Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cross-resistance between thiambutosine and other key anti-leprosy drugs, supported by available experimental data. The information is intended to inform research and development efforts in the field of leprosy therapeutics.

Summary of Cross-Resistance Findings

Studies investigating cross-resistance between this compound and other thioamides in Mycobacterium leprae have revealed important patterns of drug susceptibility. The following table summarizes the qualitative results from a key study in this area.

Drug the Strain is Resistant ToThis compoundThiacetazoneEthionamideProthionamide
This compound -Resistant/SensitiveSensitiveSensitive
Ethionamide ResistantResistant-Resistant

Data sourced from Pattyn SR, Colston MJ (1978).

The study demonstrated that M. leprae strains clinically resistant to ethionamide were also resistant to prothionamide, thiacetazone, and this compound. Conversely, strains selected for resistance to this compound did not consistently show cross-resistance to the other thioamides, with some remaining sensitive to prothionamide and thiacetazone. This suggests a one-way cross-resistance pattern, where resistance to ethionamide confers broader resistance to other thioamides, but resistance to this compound does not.

Experimental Protocols

The primary method for determining the susceptibility of Mycobacterium leprae to antimicrobial agents is the mouse footpad model, as M. leprae cannot be reliably cultured in vitro.

Mouse Footpad Inoculation and Drug Susceptibility Testing

This protocol is a generalized representation of the methodology used in studies of anti-leprosy drug efficacy.

1. Preparation of Inoculum:

  • A suspension of M. leprae is prepared from an infected source, typically from a biopsy of an untreated lepromatous leprosy patient or from the footpad of a previously infected mouse.

  • The tissue is homogenized and the bacilli are counted to create a standardized inoculum.

2. Inoculation of Mice:

  • Swiss albino or nude mice are used for these experiments.

  • A precise volume of the M. leprae suspension (e.g., 50 µl) containing a known number of bacilli is injected subcutaneously into the hind footpad of the mice.

3. Drug Administration:

  • Following inoculation, mice are divided into control and experimental groups.

  • The experimental groups are administered the drugs to be tested. This is typically done by incorporating the drug into their daily feed at a specified concentration (e.g., 0.1% of the diet).

  • A control group receives the same diet without the drug.

4. Monitoring of Infection:

  • The multiplication of M. leprae in the footpad is monitored over several months.

  • At specified time points, mice are sacrificed, and the footpad tissue is harvested.

  • The number of acid-fast bacilli (AFB) per footpad is determined by microscopic counting.

5. Assessment of Resistance:

  • If the number of AFB in the footpads of the drug-treated mice shows a significant increase, similar to the control group, the strain is considered resistant to that drug.

  • If there is no significant multiplication of AFB in the drug-treated mice compared to the initial inoculum, the strain is considered sensitive.

Visualizations

Experimental Workflow for Cross-Resistance Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum M. leprae Inoculum Preparation Inoculation Footpad Inoculation Inoculum->Inoculation Mice Experimental Mice Mice->Inoculation DrugAdmin Drug Administration (Control & Test Groups) Inoculation->DrugAdmin Monitoring Incubation and Monitoring (Months) DrugAdmin->Monitoring Harvest Harvest Footpad Tissue Monitoring->Harvest AFB_Count AFB Counting Harvest->AFB_Count Result Determine Resistance/ Sensitivity AFB_Count->Result

Caption: Workflow for determining drug cross-resistance in M. leprae using the mouse footpad model.

Logical Relationship of Observed Cross-Resistance

G Ethionamide Ethionamide Resistance Prothionamide Prothionamide Resistance Ethionamide->Prothionamide Implies Thiacetazone Thiacetazone Resistance Ethionamide->Thiacetazone Implies This compound This compound Resistance Ethionamide->this compound Implies

Caption: One-way implication of cross-resistance originating from ethionamide resistance.

Unveiling the Potential of Novel Cardiotonic Steroids in Macrophage Infection: A Comparative Analysis of BD-15 and Digoxin

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the anti-mycobacterial and immunomodulatory effects of the synthetic cardiotonic steroid γ-benzylidene digoxin 15 (BD-15) reveals a promising and safer alternative to traditional compounds like Digoxin for therapeutic applications in macrophage-mediated infections.

Researchers and drug development professionals are in a constant search for novel compounds that can effectively combat intracellular pathogens residing within macrophages, such as Mycobacterium tuberculosis. This guide provides a comprehensive comparison of the novel synthetic cardiotonic steroid, BD-15, with the well-known cardiac glycoside, Digoxin, in macrophage infection models. Experimental data demonstrates that while both compounds exhibit anti-mycobacterial and immunomodulatory properties, BD-15 presents a superior safety profile, marking it as a significant candidate for further investigation.

Performance Comparison in Macrophage Infection Models

The efficacy of BD-15 was evaluated in in vitro macrophage infection models utilizing Mycobacterium smegmatis and the more virulent Mycobacterium tuberculosis. The results highlight the potential of BD-15 as a host-directed therapy agent.

Anti-Mycobacterial Activity

In M. smegmatis-infected RAW 264.7 murine macrophages, both BD-15 and Digoxin demonstrated the ability to reduce the intracellular bacterial burden without exerting direct bactericidal activity.[1] Notably, at a concentration of 10 µM, BD-15 led to a more pronounced reduction in bacterial load compared to Digoxin after 24 hours of treatment.[1] Furthermore, BD-15 was also effective in reducing the colony-forming unit (CFU) counts in M. tuberculosis-infected RAW 264.7 cells.[1]

CompoundConcentrationLog10 CFU Reduction (vs. Untreated Control) in M. smegmatis infected RAW 264.7 cells[1]
BD-1510 µM0.266
Digoxin10 µM0.219
Immunomodulatory Effects

A key aspect of host-directed therapy is the modulation of the host's immune response to control the infection. Both BD-15 and Digoxin were found to modulate the production of pro-inflammatory cytokines in M. smegmatis-infected macrophages.[1]

Treatment with 10 µM of BD-15 resulted in a significant reduction in the production of Tumor Necrosis Factor-alpha (TNF-α) by 35.04% and Interleukin-1 beta (IL-1β) by 59.7%.[1] Crucially, BD-15 was also observed to decrease the expression of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome by 30.9% and increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1] In contrast, Digoxin did not show a similar effect on NLRP3 expression.[1]

Compound (10 µM)TNF-α Production Reduction[1]IL-1β Production Reduction[1]NLRP3 Expression Reduction[1]IL-10 Production
BD-1535.04%59.7%30.9%Increased[1]
DigoxinModulated[1]Modulated[1]No significant effect[1]Modulated[1]
Cytotoxicity Profile

A significant advantage of BD-15 over Digoxin is its superior safety profile. While Digoxin exhibited significant cytotoxicity at higher concentrations, BD-15 showed no cytotoxicity in RAW 264.7 cells.[1] Furthermore, toxicity assays in the human liver cancer cell line HepG2 revealed that BD-15 has minimal hepatotoxicity compared to Digoxin.[1] Both compounds demonstrated negligible acute toxicity in an Artemia salina bioassay.[1]

Experimental Protocols

The following methodologies were employed to validate the activity of BD-15 and Digoxin in macrophage infection models.

Macrophage Infection Assay
  • Cell Culture: RAW 264.7 murine macrophages are cultured in a suitable medium (e.g., RPMI supplemented with 10% FBS and 1% PSG) at 37°C with 5% CO2.[2]

  • Bacterial Culture: Mycobacterium smegmatis or Mycobacterium tuberculosis are grown to a logarithmic phase.

  • Infection: Macrophages are seeded in 96-well plates and infected with the mycobacteria at a specific multiplicity of infection (MOI), for instance, 1:1.[1]

  • Treatment: After an initial incubation period to allow for phagocytosis, the infected macrophages are treated with different concentrations of BD-15, Digoxin, or a vehicle control.

  • Bacterial Load Quantification: At designated time points (e.g., 24 or 48 hours post-treatment), the macrophages are lysed, and the intracellular bacterial load is determined by plating serial dilutions of the lysate on appropriate agar plates and counting the colony-forming units (CFUs).[1]

Cytokine Production Measurement
  • Supernatant Collection: Following the treatment of infected macrophages, the cell culture supernatants are collected.

  • ELISA: The concentrations of cytokines such as TNF-α, IL-1β, and IL-10 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

NLRP3 Inflammasome Expression Analysis
  • Cell Lysis and Protein Extraction: After treatment, the macrophages are lysed, and total protein is extracted.

  • Western Blotting: The expression levels of NLRP3 protein are determined by Western blotting using a specific primary antibody against NLRP3. The protein bands are visualized and quantified using a suitable imaging system.

Signaling Pathways and Experimental Workflow

The immunomodulatory effects of BD-15 are linked to its ability to influence key signaling pathways involved in the inflammatory response in macrophages.

BD15_Signaling_Pathway cluster_infection Macrophage Infection (M. smegmatis) cluster_response Macrophage Response cluster_treatment Treatment Infection Infection NLRP3_Inflammasome NLRP3_Inflammasome Infection->NLRP3_Inflammasome activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NLRP3_Inflammasome->Pro_inflammatory_Cytokines promotes Anti_inflammatory_Cytokine Anti-inflammatory Cytokine (IL-10) BD15 BD-15 BD15->NLRP3_Inflammasome inhibits BD15->Pro_inflammatory_Cytokines inhibits BD15->Anti_inflammatory_Cytokine promotes

Caption: BD-15 signaling pathway in infected macrophages.

The experimental workflow for evaluating the efficacy of compounds like BD-15 in macrophage infection models follows a structured approach.

Experimental_Workflow Cell_Culture 1. Macrophage & Bacterial Culture Infection 2. Macrophage Infection Cell_Culture->Infection Treatment 3. Treatment with BD-15 / Digoxin Infection->Treatment Data_Collection 4. Data Collection Treatment->Data_Collection Bacterial_Load CFU Assay Data_Collection->Bacterial_Load Cytokine_Analysis ELISA Data_Collection->Cytokine_Analysis Protein_Expression Western Blot Data_Collection->Protein_Expression Analysis 5. Data Analysis & Comparison Bacterial_Load->Analysis Cytokine_Analysis->Analysis Protein_Expression->Analysis

Caption: Experimental workflow for compound validation.

References

Confirming Thiambutosine's Target Engagement in M. leprae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of thiambutosine and standard anti-leprosy drugs, with a focus on confirming target engagement in Mycobacterium leprae. While the precise molecular target of this compound in M. leprae is not definitively established in contemporary literature, evidence from the related thiourea compound, isoxyl, strongly suggests a likely mechanism of action. This guide will therefore present a proposed target for this compound and outline the experimental methodologies required to validate its engagement, drawing comparisons with the well-characterized targets of current multidrug therapy (MDT) agents for leprosy.

Comparison of Anti-Leprosy Drugs and Their Molecular Targets

The following table summarizes the proposed target for this compound alongside the established targets of drugs commonly used in the treatment of leprosy.

DrugDrug ClassProposed/Known TargetFunction of Target
This compound DiphenylthioureaΔ9-Stearoyl Desaturase (DesA3) (Proposed)Fatty acid biosynthesis; responsible for oleic acid production.
Dapsone SulfoneDihydropteroate Synthase (DHPS)Folate synthesis pathway; essential for nucleotide synthesis.[1][2]
Rifampicin Rifamycinβ-subunit of RNA Polymerase (RpoB)Transcription; essential for protein synthesis.[3][4][5]
Clofazimine Rimino-phenazineMultiple (less defined)Binds to mycobacterial DNA; disrupts membrane function.[6][7][8][9][10]
Ethionamide ThioamideEnoyl-ACP Reductase (InhA)Mycolic acid biosynthesis; essential for cell wall integrity.[11][12][13]

Experimental Protocols for Target Engagement Confirmation

Confirming that a drug binds to its intended molecular target and elicits a downstream effect is a critical step in drug development. Below are detailed methodologies applicable to confirming this compound's engagement with its proposed target, DesA3, in M. leprae, presented alongside standard methods used for other anti-leprosy drugs.

Generation of Resistant Mutants and Whole-Genome Sequencing

This is a cornerstone technique for identifying drug targets. By exposing M. leprae to sub-lethal concentrations of a drug, resistant mutants can be selected. Whole-genome sequencing of these mutants can then identify mutations in the gene encoding the drug's target.

Protocol:

  • In vivo selection of resistant mutants: Due to the inability to culture M. leprae in vitro, this is typically performed in the mouse footpad model. Mice infected with M. leprae are treated with escalating doses of this compound.

  • Isolation of resistant bacilli: Bacilli that proliferate in the presence of the drug are harvested from the mouse footpads.

  • DNA extraction and whole-genome sequencing: Genomic DNA is extracted from the resistant M. leprae isolates.

  • Comparative genomic analysis: The genomes of the resistant isolates are compared to the wild-type M. leprae genome to identify single nucleotide polymorphisms (SNPs) or insertions/deletions. A recurrent mutation in a specific gene across independently generated resistant mutants strongly indicates that the gene product is the drug's target. For this compound, one would expect to find mutations in the desA3 gene.

Enzymatic Assays

Directly measuring the effect of a drug on the activity of its purified target enzyme provides definitive evidence of target engagement.

Protocol for DesA3 (Proposed Target of this compound):

  • Cloning and expression of M. leprae DesA3: The desA3 gene from M. leprae would be cloned into an expression vector and the protein expressed and purified from a suitable host, such as E. coli.

  • Enzyme activity assay: A cell-free assay would be developed to measure the Δ9-desaturase activity of the purified DesA3. This could involve using a radiolabeled or fluorescently tagged substrate (e.g., stearoyl-CoA) and measuring the formation of the product (oleoyl-CoA) via techniques like HPLC or mass spectrometry.

  • Inhibition studies: The enzymatic assay would be performed in the presence of varying concentrations of this compound to determine its inhibitory effect on DesA3 activity and to calculate key parameters such as the IC50 (half-maximal inhibitory concentration).

Thermal Shift Assays (TSA) and Cellular Thermal Shift Assays (CETSA)

These methods assess the stabilization of a target protein upon ligand (drug) binding.

Protocol:

  • TSA (with purified protein): The purified DesA3 protein would be incubated with and without this compound. The temperature is gradually increased, and the unfolding of the protein is monitored using a fluorescent dye that binds to hydrophobic regions exposed during denaturation. An increase in the melting temperature of the protein in the presence of the drug indicates direct binding and stabilization.

  • CETSA (in whole cells or cell lysates): M. leprae bacilli (or a surrogate mycobacterial species expressing the M. leprae target) are treated with this compound. The cells are then heated to various temperatures, and the soluble fraction of the target protein remaining is quantified by Western blot or mass spectrometry. Target engagement in the cellular context is confirmed if the protein is stabilized at higher temperatures in the drug-treated samples.

Comparative Experimental Data

While specific data for this compound's target engagement in M. leprae is not available, the table below presents the types of experimental data that have been used to confirm the targets of other anti-leprosy drugs, and which would be sought for this compound.

DrugResistant Mutant GeneEnzymatic InhibitionThermal Shift Data
This compound desA3 (Hypothesized)Inhibition of purified DesA3 (Hypothesized)Increased Tm of DesA3 with this compound (Hypothesized)
Dapsone folP1 (DHPS)Inhibition of dihydropteroate synthase activityAvailable for other antifolates
Rifampicin rpoBInhibition of RNA polymerase activityData available for bacterial RNA polymerase
Ethionamide ethA (activator), inhAInhibition of InhA enoyl-reductase activity[11][12][13]Data available for InhA

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Target Identification

The following diagram illustrates a typical workflow for identifying and validating a drug target, which would be applicable to this compound.

G cluster_0 Phenotypic Screening & Hit Identification cluster_1 Target Deconvolution cluster_2 Target Validation cluster_3 Confirmation of Target Engagement a Whole-cell screening of This compound against M. leprae b Generation of Resistant Mutants a->b c Whole-Genome Sequencing b->c d Identification of mutations in desA3 c->d e Cloning & Expression of DesA3 d->e f Enzymatic Assay e->f g Thermal Shift Assay (TSA/CETSA) e->g h Confirmed Target: DesA3 f->h g->h

Caption: Workflow for this compound Target Identification.

Proposed Signaling Pathway of this compound Action

This diagram illustrates the proposed mechanism of action of this compound, targeting fatty acid biosynthesis.

cluster_0 M. leprae Cell This compound This compound DesA3 DesA3 (Δ9-Stearoyl Desaturase) This compound->DesA3 Inhibits Oleoyl_CoA Oleoyl-CoA (Oleic Acid) DesA3->Oleoyl_CoA Stearoyl_CoA Stearoyl-CoA Stearoyl_CoA->DesA3 Cell_Wall Cell Wall Components Oleoyl_CoA->Cell_Wall Disruption Cell Wall Disruption & Bacterial Death Cell_Wall->Disruption

Caption: Proposed Mechanism of this compound Action.

References

Safety Operating Guide

Proper Disposal of Thiambutosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of thiambutosine is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, including acute oral toxicity and high toxicity to aquatic ecosystems, specific procedures must be followed. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals on the proper management of this compound waste.

Hazard Profile of this compound

Understanding the hazards associated with this compound is the first step in handling it safely. The following table summarizes its key hazard classifications.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol for this compound Waste

Adherence to a strict disposal protocol is mandatory to mitigate risks. This compound waste must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash. [1][2][3]

Waste Segregation and Collection
  • Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Unused or expired pure this compound.

    • Stock solutions and dilutions.

    • Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).

    • Spill cleanup materials.

  • Use Appropriate Waste Containers:

    • Collect all this compound waste in a dedicated, leak-proof container that is chemically compatible with the substance.[2][4][5]

    • The container must have a secure, tight-fitting screw cap. Keep the container closed at all times, except when adding waste.[2][5][6]

Labeling of Waste Containers
  • Proper Identification: Immediately upon starting waste collection, label the container clearly.[5][7] The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound Waste".

    • The specific hazards: "Acutely Toxic," "Toxic to Aquatic Life."

    • The date when waste was first added (accumulation start date).

Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5][6][7]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[5][7]

  • Segregation: Store the this compound waste container away from incompatible materials. Use secondary containment (such as a tray or bin) to prevent the spread of potential spills.[2]

  • Accumulation Limits: Be aware of institutional and regulatory limits for the amount of acutely toxic waste that can be stored in an SAA. A common limit is one quart for liquids or one kilogram for solids.[5]

Disposal of Empty Containers
  • Decontamination: An empty container that once held pure this compound must be treated as hazardous waste.[8]

  • Triple Rinsing: To decontaminate the container for regular disposal, it must be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).[3][8]

  • Collect Rinsate: The solvent rinsate from all three rinses must be collected and disposed of as this compound hazardous waste.[3][8]

  • Final Disposal: After triple rinsing and air drying, deface or remove the original label, and then the container may be disposed of in the appropriate glass or plastic recycling stream.[2][3]

Arranging for Final Disposal
  • Contact EHS: Do not attempt to treat or dispose of this compound waste yourself. The final disposal must be handled by an approved waste disposal facility.[1]

  • Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly packaged and labeled this compound waste.[5] Follow all institutional procedures for waste handover.

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper management and disposal of this compound waste in a laboratory setting.

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Thiambutosine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Thiambutosine. The following procedural steps and recommendations are designed to ensure the safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. It may also cause an allergic skin reaction[2]. Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

  • Eye Protection : Wear safety goggles with side-shields to prevent eye contact[1].

  • Hand Protection : Chemical-resistant protective gloves are required. Always inspect gloves before use and use proper glove removal techniques to avoid skin contact. Dispose of contaminated gloves after use in accordance with good laboratory practices and wash and dry your hands[2]. For extensive handling, consider wearing two pairs of gloves[3][4].

  • Body Protection : Wear impervious clothing or a protective gown to prevent skin contact[1][3]. For unpacking or when there is a risk of spills, full-body protection or "bunny suits" may be appropriate[5].

  • Respiratory Protection : Use a suitable respirator, especially when handling the powder form, to avoid inhalation of dust or aerosols. Work should be conducted in an area with appropriate exhaust ventilation[1]. If unpacking material that is not in a plastic container, a respirator is recommended[5].

Operational Plan for Safe Handling

A systematic approach is essential when working with this compound to minimize exposure risk.

Preparation and Handling Protocol:

  • Area Preparation : Ensure your workspace is in a well-ventilated area, preferably within a chemical fume hood[1]. Make sure a safety shower and an eye wash station are accessible[1].

  • Donning PPE : Before handling the compound, put on all required PPE as outlined in the section above.

  • Handling the Compound :

    • Avoid the formation of dust and aerosols[1].

    • Avoid all direct contact with the substance, including skin and eye contact, and inhalation[1].

    • Do not eat, drink, or smoke in the handling area[1].

  • Post-Handling :

    • Thoroughly wash your hands and any exposed skin after handling[1][2].

    • Remove and properly dispose of contaminated PPE.

    • Decontaminate all work surfaces and equipment. A recommended method is scrubbing with alcohol[1].

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact : Immediately flush the eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention[1].

  • Skin Contact : Rinse the affected skin area thoroughly with water. Remove contaminated clothing and shoes and seek medical advice[1].

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, provide respiratory support and seek medical help[1].

  • Ingestion : Rinse the mouth with water. Do not induce vomiting and call a physician immediately[1].

  • Accidental Release : Evacuate the area and ensure adequate ventilation. Wearing full PPE, contain the spill and prevent it from entering drains or water courses. Absorb any solutions with an inert, finely-powdered liquid-binding material like diatomite. Collect the absorbed material and contaminated surfaces for disposal in an approved waste plant[1].

Storage and Disposal Plan

Proper storage and disposal are crucial for safety and environmental protection.

Storage Conditions:

This compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1]. Specific storage temperatures are critical for maintaining its stability[1][6].

Storage ConditionTemperatureDuration
Short-term Storage0 - 4 °CDays to Weeks
Long-term Storage (Powder)-20 °CMonths to Years
Long-term Storage (in Solvent)-80 °CMonths to Years

Disposal Protocol:

All waste containing this compound must be treated as hazardous.

  • Waste Collection : Collect all contaminated materials, including surplus this compound, used PPE, and cleaning materials, in a designated, sealed container.

  • Labeling : Clearly label the waste container with its contents.

  • Final Disposal : Dispose of the contents and the container at an approved waste disposal plant[1][2]. Do not release into the environment[1]. For non-flushable medicines where a take-back program is unavailable, mix the substance with an unappealing material like cat litter or used coffee grounds, place it in a sealed plastic bag, and dispose of it in the trash[7].

Workflow for Handling this compound

Thiambutosine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_spill Emergency Spill Response prep_area Prepare Ventilated Area don_ppe Don Full PPE prep_area->don_ppe handle Handle this compound don_ppe->handle wash Wash Hands & Skin handle->wash evacuate Evacuate Area handle->evacuate Spill Occurs decontaminate Decontaminate Surfaces wash->decontaminate doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe dispose Dispose in Approved Plant doff_ppe->dispose contain Contain Spill evacuate->contain cleanup Clean & Decontaminate contain->cleanup cleanup->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.